molecular formula C6H7BFNO2S B6343219 2-Fluoro-4-(methylthio)pyridine-3-boronic acid CAS No. 2121513-40-2

2-Fluoro-4-(methylthio)pyridine-3-boronic acid

Cat. No. B6343219
CAS RN: 2121513-40-2
M. Wt: 187.00 g/mol
InChI Key: NERKTEURAKIPPU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of FMTPB and similar compounds often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Protodeboronation of pinacol boronic esters, a valuable but less developed method, has also been reported . This method utilizes a radical approach and can be paired with a Matteson–CH2– homologation .


Molecular Structure Analysis

The molecular structure of FMTPB is represented by the formula C6H7BFNO2S . The average mass is 154.935 Da and the monoisotopic mass is 155.055389 Da .


Chemical Reactions Analysis

FMTPB, like other boronic esters, can undergo a variety of chemical reactions. These include oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations . Protodeboronation of pinacol boronic esters utilizing a radical approach has been reported .


Physical And Chemical Properties Analysis

FMTPB is a highly functionalized molecule with diverse physical and chemical properties. It has a molecular weight of 189.1 g/mol and a density of 1.35 g/cm3. FMTPB is sparingly soluble in water and most common organic solvents, including ethanol, methanol, and dichloromethane. Its solubility can be improved by using cosolvents or surfactants. FMTPB has a pKa of 7.1, indicating that it is a weak acid.

Scientific Research Applications

Suzuki-Miyaura Coupling Reactions

This compound is used as a reagent in Suzuki-Miyaura coupling reactions . This reaction is arguably the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction to date . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Precursor to Biologically Active Molecules

The compound is also used as a precursor to biologically active molecules including heteroaryl benzylureas with glycogen synthase kinase 3 inhibitory activity . These molecules have potential applications in the treatment of diseases like Alzheimer’s, cancer, and diabetes.

Inhibitor of HCV NS5B Polymerase

Another application of this compound is in the synthesis of carboxyindoles with HCV NS5B polymerase inhibitory activity . This makes it a potential candidate for the development of new antiviral drugs, specifically against Hepatitis C.

Heterocyclization with α-Oxocarboxylic Acids

The compound is involved in heterocyclization with α-oxocarboxylic acids . This reaction is used in the synthesis of various heterocyclic compounds, which are key structures in many pharmaceuticals and natural products.

Development of New Drugs

Due to its versatile properties, the compound is valuable for developing new drugs. It can be used to synthesize a wide range of biologically active compounds, expanding the possibilities for drug discovery and development.

Preparation of Linear Poly (Phenylpyridyl) Chains

The compound can be used to prepare new linear poly (phenylpyridyl) chains by Suzuki coupling . These chains have potential applications in the field of materials science, particularly in the development of new polymers.

Synthesis of Oligopyridyl Foldamers

It is also used in the synthesis of oligopyridyl foldamers . These foldamers are used as mimics of a-helix twist, which can be used in the study of protein folding and in the design of new biomimetic materials.

Production of Therapeutic Enzymatic and Kinase Inhibitors

Finally, the compound is used in the production of many highly significant therapeutic enzymatic and kinase inhibitors . These inhibitors have potential applications in the treatment of various diseases, including cancer and inflammatory disorders.

Future Directions

The future directions for FMTPB and similar compounds likely involve further development and refinement of synthesis methods, particularly those involving protodeboronation . Additionally, given its role as a building block in the synthesis of bioactive compounds, FMTPB may see increased use in the development of new pharmaceuticals and other biologically active substances.

properties

IUPAC Name

(2-fluoro-4-methylsulfanylpyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO2S/c1-12-4-2-3-9-6(8)5(4)7(10)11/h2-3,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERKTEURAKIPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CN=C1F)SC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-(methylthio)pyridine-3-boronic acid

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